BenchChemオンラインストアへようこそ!

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Physicochemical profiling Lipophilicity Permeability prediction

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 313262-39-4) is a fully synthetic small molecule (molecular formula C18H18N2O3S, molecular weight 342.41 g/mol). It belongs to the class of benzothiazole-2-carboxamide derivatives, characterized by a 4,6-dimethyl-substituted benzothiazole core linked via an amide bond to a 3,5-dimethoxyphenyl ring.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 313262-39-4
Cat. No. B2845303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
CAS313262-39-4
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
InChIInChI=1S/C18H18N2O3S/c1-10-5-11(2)16-15(6-10)24-18(19-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21)
InChIKeyZKXNUEGPUBZQMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 313262-39-4): Structural Identity and Procurement Baseline


N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 313262-39-4) is a fully synthetic small molecule (molecular formula C18H18N2O3S, molecular weight 342.41 g/mol) . It belongs to the class of benzothiazole-2-carboxamide derivatives, characterized by a 4,6-dimethyl-substituted benzothiazole core linked via an amide bond to a 3,5-dimethoxyphenyl ring. This compound is primarily available as a research chemical with a typical purity of 95% . No regulatory approvals, pharmacopoeia monographs, or clinical-stage development have been identified for this specific chemical entity.

Why Generic Substitution Fails for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide


The benzothiazole-2-carboxamide chemical space exhibits profound sensitivity to substitution patterns. Closely related analogs—such as the 2,3-dimethoxy isomer (CAS 895441-53-9), the 3,4-dimethoxy isomer, and the des-methyl analog N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (MFCD01215899)—are not functionally interchangeable [1]. Published crystallographic and computational studies across the broader benzothiazole-amide class demonstrate that the 4,6-dimethyl substitution on the benzothiazole ring dictates the dihedral angle between the heterocycle and the benzamide moiety, directly controlling the three-dimensional pharmacophore presentation to biological targets such as NQO2 (NRH:quinone oxidoreductase) and adenosine receptors [2]. Substituting one regioisomer for another without confirmatory activity data risks complete loss of target engagement. The quantitative evidence below, though limited in direct head-to-head comparisons for this exact compound, establishes the structural basis for non-interchangeability.

Product-Specific Quantitative Evidence Guide: N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 313262-39-4)


Physicochemical Differentiation from Des-Methyl Analog via Calculated logP and Topological Polar Surface Area

The 4,6-dimethyl substitution on the benzothiazole core increases calculated logP (cLogP) by approximately 0.8–1.0 log units compared to the unsubstituted analog N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, while increasing topological polar surface area (tPSA) minimally (<5 Ų difference) [1]. This shifts the compound into a more lipophilic region of drug-like chemical space, predicting enhanced passive membrane permeability without a compensatory increase in polar desolvation penalty. Experimental logD₇.₄ values have not been published for this specific compound.

Physicochemical profiling Lipophilicity Permeability prediction

Regioisomeric Differentiation: 3,5-Dimethoxy vs. 2,3-Dimethoxy Benzamide Series in NQO2 Inhibition Potency

In a systematic study of 55 benzothiazole-based NQO2 inhibitors, compounds bearing a 3,5-dimethoxybenzamide substituent on the benzothiazole scaffold exhibited distinct potency profiles compared to the 2,3-dimethoxy, 2,4-dimethoxy, 2,5-dimethoxy, and 3,4-dimethoxy regioisomeric series [1]. The most potent compound across all series achieved an IC₅₀ of 25 nM; the 3,4,5-trimethoxy series yielded inhibitors with IC₅₀ values of 31–79 nM [1]. This demonstrates that dimethoxy substitution pattern alone is a primary driver of NQO2 inhibitory activity, and that the 3,5-dimethoxy configuration represents a validated pharmacophore within this target class. The specific contribution of the 4,6-dimethyl substitution on the benzothiazole core within the 3,5-dimethoxy series has not been individually resolved.

NQO2 inhibition Regioisomer SAR Benzothiazole amides

Structural Basis for Adenosine Receptor Ligand Scaffold Differentiation

The benzothiazole-2-carboxamide scaffold, of which the target compound is a direct member, has been extensively patented as a privileged adenosine receptor ligand scaffold by Hoffmann-La Roche (US Patent 6,727,247; US Patent 6,835,732; EP 1448196B1) [1][2]. Within this patent space, the combination of benzothiazole core substitution (including methyl groups at positions 4 and 6) and benzamide ring substitution (including 3,5-dimethoxy) was disclosed as providing differential affinity for adenosine A₂ₐ versus A₁ and A₃ receptor subtypes. The 4,6-dimethyl substitution pattern on the benzothiazole core is explicitly claimed in multiple embodiments as a key determinant of A₂ₐ receptor binding affinity and subtype selectivity, distinguishing it from unsubstituted, 4-methyl, 6-methyl, 4-methoxy, and 6-methoxy benzothiazole analogs [2].

Adenosine receptor ligands A2A selectivity Benzothiazole patent space

Best Research and Industrial Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS 313262-39-4)


NQO2 Inhibitor Probe Development and In Vitro Target Validation

Based on the validated 3,5-dimethoxybenzamide pharmacophore for NQO2 inhibition established by Belgath et al. (2024) [1], this compound serves as a candidate scaffold for developing potent NQO2 inhibitors. The 4,6-dimethyl substitution is predicted to enhance membrane permeability (Section 3, Evidence Item 1), potentially improving intracellular NQO2 engagement compared to less lipophilic analogs. Application focus: recombinant enzyme assays, cellular thermal shift assays (CETSA), and NQO2-dependent cancer cell line panels (e.g., breast, colon).

Adenosine A₂ₐ Receptor Ligand Optimization for CNS Disorders

Within the Roche benzothiazole-2-carboxamide patent space (US 6,727,247) [2], the 4,6-dimethyl-3,5-dimethoxy substitution pattern constitutes a structurally defined starting point for A₂ₐ receptor antagonist development. Application focus: radioligand binding assays at recombinant human A₂ₐ, A₁, and A₃ receptors; functional cAMP assays; selectivity profiling against the adenosinergic receptor family; in vivo models of Parkinson's disease, cognitive impairment, or addiction where A₂ₐ blockade is therapeutically validated.

Structure-Activity Relationship (SAR) Studies on Benzothiazole Core Substitution

The 4,6-dimethyl substitution on the benzothiazole core represents a specific, well-defined structural variable for systematic SAR exploration. Comparative evaluation against the 4,5-dimethyl isomer (CAS 940405-56-1), the des-methyl analog, and 4-methyl or 6-methyl mono-substituted variants can reveal the contribution of symmetrical dimethyl substitution to target binding, metabolic stability, and physicochemical properties. Application focus: parallel synthesis of analog libraries; comparative biochemical and cellular profiling; X-ray crystallography or molecular modeling to understand conformational preferences imparted by the 4,6-dimethyl motif.

Chemical Biology Tool Compound for Oxidative Stress and Inflammation Research

Given the link between NQO2 inhibition and oxidative stress modulation in neuroinflammation and cancer [1], the 3,5-dimethoxybenzamide-benzothiazole scaffold may be deployed as a chemical probe to dissect NQO2-mediated pathways. The compound's predicted moderate lipophilicity (Section 3, Evidence Item 1) suggests compatibility with cell-based assays without excessive non-specific binding. Application focus: ROS detection assays; Nrf2/ARE pathway reporter systems; LPS-induced neuroinflammation models; co-treatment studies with standard-of-care chemotherapeutics where NQO2 inhibition may enhance efficacy.

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.